![molecular formula C22H19FN6O4 B2834343 2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922115-83-1](/img/structure/B2834343.png)

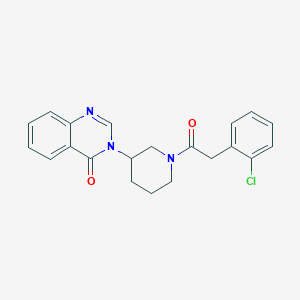

2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

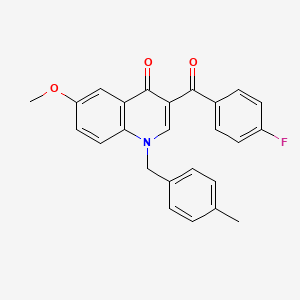

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, while the pyrazolopyrimidinyl group might be formed via a multi-step process involving condensation and cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group could undergo reduction to form an amine, while the acetamide group could participate in nucleophilic acyl substitution reactions .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the anticancer potential of this compound. Specifically, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate , a derivative of our compound, demonstrated promising cytotoxicity against the HCT 116 cell line with an IC50 value of 95.2 μg/mL . This finding suggests its potential as a candidate for further development in cancer therapy.

- The compound’s structure contains functional groups that can participate in radical reactions. Researchers have explored its use in catalytic protodeboronation of alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation . Such reactions are essential in synthetic chemistry and drug discovery.

- The compound serves as a precursor for synthesizing benzofuran derivatives. A simplified synthetic route involves starting materials like 2-bromo-4-methoxyphenol and para-fluorophenylacetylene. The final product, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, is obtained in four steps with good yields. Characterization by spectroscopic techniques confirms its structure .

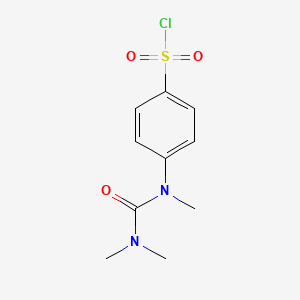

- The compound’s fluorine atoms offer opportunities for further derivatization. For instance, 2,4-dichloro-3,5-difluorobenzoic acid, a related compound, was synthesized from commercially available starting materials. This process involved nitration, selective reduction, diazotization, and chlorination . Fluorinated benzoic acids find applications in materials science and pharmaceuticals.

Anticancer Activity

Radical Protodeboronation

Benzofuran Derivatives Synthesis

Fluorinated Benzoic Acid Synthesis

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN6O4/c23-17-6-4-15(5-7-17)11-20(30)24-8-9-28-21-19(12-26-28)22(31)27(14-25-21)13-16-2-1-3-18(10-16)29(32)33/h1-7,10,12,14H,8-9,11,13H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUOOGVBYSDYDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)

![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2834263.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)

![N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)

![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)